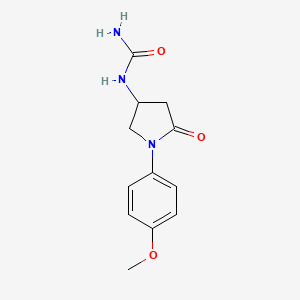

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Descripción

Propiedades

IUPAC Name |

[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c1-18-10-4-2-9(3-5-10)15-7-8(6-11(15)16)14-12(13)17/h2-5,8H,6-7H2,1H3,(H3,13,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLVUBKTZGXLHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)urea can be achieved through several routes. One common method involves the reaction of 4-methoxyaniline with an isocyanate derivative. For instance, the reaction of 4-methoxyaniline with triphosgene in the presence of a base such as trimethylamine can generate the corresponding aryl isocyanate, which then reacts with a pyrrolidinone derivative to form the final product . This method is efficient and yields the desired compound in good purity.

Análisis De Reacciones Químicas

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.

Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Materials Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets. The urea moiety can form hydrogen bonds with biological receptors, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Key Observations:

Substituent Position Effects :

- 4-Methoxyphenyl (target compound) vs. 3-Methoxyphenyl (): Substitution at the para position (4-methoxy) provides symmetry and optimal electronic effects for hydrogen bonding, while meta substitution (3-methoxy) may distort binding interactions .

- Chloro () vs. Methoxy : Chloro groups increase lipophilicity but reduce solubility, whereas methoxy balances moderate hydrophobicity with hydrogen-bonding capacity .

Urea Substitution: The target compound’s mono-substituted urea retains a free NH₂ group, enabling stronger hydrogen-bond donor activity compared to di-substituted analogs (e.g., –8), which trade polarity for enhanced lipophilicity .

Electron-Donating vs. Phenylamino () introduces additional hydrogen-bonding sites, which could improve selectivity but reduce bioavailability due to increased polarity .

Biological Activity Insights: Di-substituted ureas (e.g., ’s pyridine-based analogs) highlight the urea moiety’s role as a pharmacophore in glucokinase activation and analgesia, suggesting that substituent tuning in pyrrolidinone derivatives could similarly modulate activity .

Actividad Biológica

Overview

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)urea, with the CAS number 894032-79-2, is an organic compound characterized by a pyrrolidinone ring, a methoxyphenyl group, and a urea moiety. Its unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Chemical Formula : CHNO

- Molecular Weight : 234.25 g/mol

- IUPAC Name : 1-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea

The biological activity of 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is attributed to its interaction with various molecular targets in biological systems. The urea moiety is capable of forming hydrogen bonds with receptors, while the methoxyphenyl group engages in hydrophobic interactions. This dual interaction profile may modulate enzyme activities or receptor functions, leading to diverse biological effects.

Biological Activities

Research indicates that compounds with similar structural features exhibit several biological activities:

Anticancer Activity

Studies have shown that derivatives containing pyrrolidine and urea structures can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds similar to this urea derivative have demonstrated efficacy against various cancer cell lines by disrupting their proliferation pathways.

Antimicrobial Properties

The compound has been investigated for its potential antimicrobial effects against bacterial and fungal strains. Preliminary studies suggest that it may inhibit the growth of certain pathogens, indicating its utility in developing new antimicrobial agents.

Neuroprotective Effects

Emerging research points to the neuroprotective properties of this compound. It may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)urea, it can be compared with other compounds containing similar functional groups:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1,3-Bis(4-methoxyphenyl)urea | Methoxyphenyl and urea moieties | Anticancer activity |

| N-substituted Ureas | Diverse substitutions | Antimicrobial and anticancer properties |

The comparative analysis highlights that while many urea derivatives exhibit promising biological activities, the specific combination of the pyrrolidinone ring and methoxyphenyl group in this compound may confer distinct pharmacological properties.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Anticancer Studies : A study published in the Journal of Medicinal Chemistry evaluated phenyl derivatives similar to 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)urea for their ability to inhibit tubulin polymerization in cancer cells, demonstrating significant anticancer potential through structural modifications .

- Antimicrobial Testing : Research conducted on urea derivatives indicated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The findings suggest that structural features significantly influence the efficacy of these compounds against microbial strains .

- Neuroprotective Research : Investigations into neuroprotective agents have revealed that compounds with similar structural characteristics can mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)urea, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound can be synthesized via urea formation by reacting 1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-amine with an isocyanate reagent under anhydrous conditions (e.g., in dichloromethane at room temperature) . Alternatively, fusion reactions using urea at elevated temperatures (e.g., 200°C) with intermediates like pyrrolidinone derivatives may be employed, followed by purification via recrystallization (ethanol or methanol) . Optimization involves adjusting stoichiometry, solvent polarity, and temperature to minimize side products.

Q. How is the stereochemistry of the pyrrolidin-3-yl moiety confirmed in 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)urea?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry, as demonstrated for structurally analogous pyrrolidin-3-yl urea derivatives . Nuclear magnetic resonance (NMR) spectroscopy, particularly H-H COSY and NOESY, can corroborate spatial arrangements by analyzing coupling constants and nuclear Overhauser effects .

Q. What computational approaches are used to model the electronic properties of 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)urea?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict molecular geometry, electrostatic potential surfaces, and hydrogen-bonding capabilities. These models align with experimental data from XRD and IR spectroscopy .

Advanced Research Questions

Q. How do electronic effects of substituents on the phenyl ring influence the hydrogen-bonding capacity and crystallinity of 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)urea derivatives?

- Methodology : Comparative studies with analogs (e.g., 4-fluorophenyl or 4-ethoxyphenyl variants) reveal that electron-donating groups (e.g., methoxy) enhance hydrogen-bond donor/acceptor strength, improving crystallinity. SC-XRD and Hirshfeld surface analysis quantify intermolecular interactions .

Q. What strategies mitigate conflicting bioactivity data in structure-activity relationship (SAR) studies of pyrrolidinone-based urea derivatives?

- Methodology : Discrepancies arise from assay conditions (e.g., solvent polarity, cell-line variability). Standardization using orthogonal assays (e.g., enzymatic vs. cell-based) and meta-analysis of analogs (e.g., oxadiazol-pyrrolidin ureas) clarify SAR trends .

Q. How can regioselective functionalization of the pyrrolidin-3-yl ring be achieved to modulate solubility without compromising bioactivity?

- Methodology : Introducing hydrophilic groups (e.g., hydroxyl or carboxylate) at the 4-position of the pyrrolidinone ring improves aqueous solubility, as shown in Pfizer’s aqueous formulations of related urea compounds . Solubility-activity balance is assessed via logP measurements and pharmacokinetic profiling .

Q. What analytical challenges arise in detecting degradation products of 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)urea under accelerated stability conditions?

- Methodology : High-resolution mass spectrometry (HRMS) and LC-MS/MS identify hydrolytic byproducts (e.g., cleavage of the urea moiety). Forced degradation studies (acid/base/thermal stress) coupled with NMR track structural integrity .

Q. How can computational methods predict the binding affinity of 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)urea with biological targets like kinases or GPCRs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.